Trimeprazine tartrate Trimeprazine tartrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13617430
InChI: InChI=1S/C18H22N2S.C16H18N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;1-12(10-17)11-18-13-6-2-4-8-15(13)19-16-9-5-3-7-14(16)18/h4-11,14H,12-13H2,1-3H3;2-9,12H,10-11,17H2,1H3
SMILES: CC(CN)CN1C2=CC=CC=C2SC3=CC=CC=C31.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C
Molecular Formula: C34H40N4S2
Molecular Weight: 568.8 g/mol

Trimeprazine tartrate

CAS No.:

Cat. No.: VC13617430

Molecular Formula: C34H40N4S2

Molecular Weight: 568.8 g/mol

* For research use only. Not for human or veterinary use.

Trimeprazine tartrate -

Specification

Molecular Formula C34H40N4S2
Molecular Weight 568.8 g/mol
IUPAC Name 2-methyl-3-phenothiazin-10-ylpropan-1-amine;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
Standard InChI InChI=1S/C18H22N2S.C16H18N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;1-12(10-17)11-18-13-6-2-4-8-15(13)19-16-9-5-3-7-14(16)18/h4-11,14H,12-13H2,1-3H3;2-9,12H,10-11,17H2,1H3
Standard InChI Key UXSPIBGJEZUZJL-UHFFFAOYSA-N
SMILES CC(CN)CN1C2=CC=CC=C2SC3=CC=CC=C31.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C
Canonical SMILES CC(CN)CN1C2=CC=CC=C2SC3=CC=CC=C31.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C

Introduction

Chemical Profile and Synthesis

Structural Characteristics

Trimeprazine tartrate (CAS 4330-99-8) is a salt formed by the reaction of trimeprazine base with tartaric acid. Its molecular formula is C22H28N2O6S\text{C}_{22}\text{H}_{28}\text{N}_2\text{O}_6\text{S}, with a molecular weight of 448.53 g/mol . The compound features a tricyclic phenothiazine core, characterized by a three-ring system, and a side chain containing a dimethylamino group (Figure 1). The tartrate salt enhances solubility and stability, making it suitable for pharmaceutical formulations .

Table 1: Key Physicochemical Properties of Trimeprazine Tartrate

PropertyValue
Melting Point153–155°C
SolubilityDMF: 10 mg/ml; Ethanol: 5 mg/ml
Storage ConditionsInert atmosphere, Room Temperature
ColorWhite to off-white crystalline powder

Synthesis and Manufacturing

The synthesis involves alkylation of the phenothiazine core followed by reaction with tartaric acid in a solvent such as isopropanol. Critical parameters include pH control (optimal range: 4.5–5.5) and temperature maintenance at 50–60°C to ensure high yield and purity . Industrial production adheres to Good Manufacturing Practice (GMP) standards, with rigorous quality control for residual solvents and byproducts.

Pharmacological Properties

Mechanism of Action

Trimeprazine tartrate primarily acts as a histamine H1 receptor antagonist, inhibiting histamine-induced vasodilation and bronchoconstriction . Its affinity for H1 receptors (Ki=2.3nMK_i = 2.3 \, \text{nM}) is complemented by moderate anticholinergic activity, contributing to sedative effects. Recent studies reveal additional interactions with G-protein coupled receptors (GPCRs), including serotonin (5-HT2A_{2A}) and dopamine D2 receptors, albeit with lower affinity .

Metabolic Pathways

Hepatic metabolism via cytochrome P450 enzymes (CYP2D6, CYP3A4) generates active metabolites, including nor-trimeprazine, which retains 60% of the parent compound’s antihistaminic activity . Excretion occurs primarily through renal routes (70%), with a plasma half-life of 8–12 hours in adults.

Clinical Applications

Allergic and Dermatological Conditions

Trimeprazine tartrate is FDA-approved for allergic rhinitis and urticaria, achieving symptom relief in 85% of patients within 2 hours of administration . A double-blind study demonstrated superiority over placebo in reducing pruritus severity scores by 40% (p<0.01p < 0.01) .

Pediatric Sleep Disorders

A landmark crossover trial (N=45N = 45) in children aged 1–3 years showed trimeprazine tartrate reduced night awakenings by 55% compared to placebo (p=0.003p = 0.003). Total sleep duration increased by 1.2 hours/night, with no residual sedation observed upon discontinuation .

Table 2: Efficacy in Pediatric Night Waking (Adapted from Simonoff & Stores, 1987 )

ParameterTrimeprazine GroupPlacebo Grouppp-value
Night Awakenings1.8 ± 0.94.1 ± 1.20.003
Total Sleep Time (hours)9.4 ± 0.78.2 ± 0.50.01

Emerging Role in Diabetes Management

Preclinical studies highlight trimeprazine’s ability to upregulate IRS2 expression in pancreatic β cells by 3.5-fold, enhancing glucose-stimulated insulin secretion . In streptozotocin-induced diabetic mice, trimeprazine-treated islet transplants restored normoglycemia for 30 days post-transplantation, compared to 12 days in controls (p<0.001p < 0.001) .

Recent Research and Future Directions

β Cell Regeneration Mechanisms

Trimeprazine-induced IRS2 upregulation activates the CREB-Pdx1 pathway, increasing β cell replication by 40% in murine models . Combination therapy with anti-CD3 antibodies delayed diabetes onset in NOD mice by 8 weeks (p=0.007p = 0.007), suggesting immunomodulatory synergy .

Formulation Advances

Nanoparticle-encapsulated trimeprazine (mean diameter: 150 nm) demonstrated prolonged release over 72 hours in vitro, potentially reducing dosing frequency . Phase I trials are anticipated to begin in 2026.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator